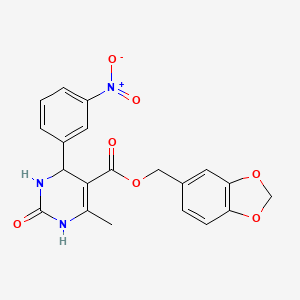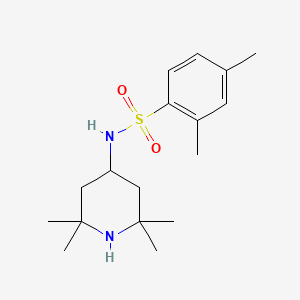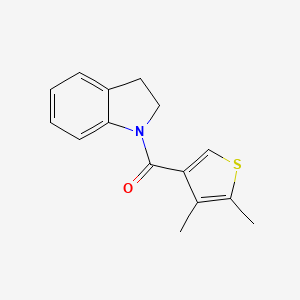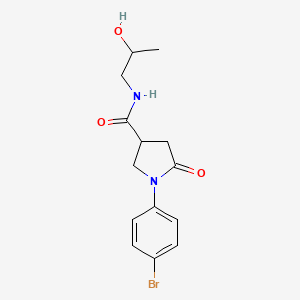
2-(Dimethylamino)ethyl 3,5-diphenyladamantane-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 3,5-diphenyladamantane-1-carboxylate;hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a dimethylaminoethyl group attached to a 3,5-diphenyladamantane core, with a carboxylate group and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3,5-diphenyladamantane-1-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is functionalized with phenyl groups at the 3 and 5 positions through Friedel-Crafts alkylation. The carboxylate group is then introduced via a carboxylation reaction. Finally, the dimethylaminoethyl group is attached through a nucleophilic substitution reaction, and the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 3,5-diphenyladamantane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 3,5-diphenyladamantane-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: The compound’s unique properties make it useful in materials science, such as in the development of polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 3,5-diphenyladamantane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, potentially inhibiting or activating their function. The adamantane core provides structural stability and can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
3,5-Diphenyladamantane: The core structure without the dimethylaminoethyl and carboxylate groups.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness
2-(Dimethylamino)ethyl 3,5-diphenyladamantane-1-carboxylate;hydrochloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications, from drug development to materials science.
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 3,5-diphenyladamantane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO2.ClH/c1-28(2)13-14-30-24(29)27-17-21-15-25(19-27,22-9-5-3-6-10-22)18-26(16-21,20-27)23-11-7-4-8-12-23;/h3-12,21H,13-20H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBISUJSGLJTDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C12CC3CC(C1)(CC(C3)(C2)C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4918039.png)

![{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(pyridin-4-yl)methanone](/img/structure/B4918047.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3-chlorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4918050.png)

![diethyl N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoyl)glutamate](/img/structure/B4918063.png)
![2-ETHYL-3-PHENYL-7-(2-PYRIDYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE](/img/structure/B4918080.png)
![1-(4-chlorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4918088.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-(2-quinolinylmethyl)methanamine](/img/structure/B4918102.png)

![N-[4-(dimethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B4918118.png)
![(5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-furyl)methanol](/img/structure/B4918120.png)

